ethyl 4-[3-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate
Description
This compound features a fused imidazo[1,2-g]purine-dione core substituted with a 3-hydroxypropyl chain at position 3 and a benzoate ester at position 6. The 1,7-dimethyl and 2,4-dioxo groups contribute to its unique electronic and steric profile. The benzoate ester enhances lipophilicity, while the hydroxypropyl moiety may improve solubility.
Properties
IUPAC Name |
ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5/c1-4-31-19(29)14-6-8-15(9-7-14)26-13(2)12-25-16-17(22-20(25)26)23(3)21(30)24(18(16)28)10-5-11-27/h6-9,12,27H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJNMNODUMKPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the imidazo[1,2-g]purine core or other functional groups.
Substitution: The benzoate group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects due to its structural similarity to purines and imidazoles, which are known to exhibit biological activity.
- Anticancer Activity : Studies have indicated that derivatives of imidazo[1,2-g]purines can inhibit cancer cell proliferation. Ethyl 4-[3-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate may demonstrate similar properties by interfering with cellular signaling pathways involved in tumor growth .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes that are crucial in metabolic pathways. Research into its mechanism of action could reveal its potential in treating metabolic disorders or diseases linked to enzyme dysfunctions .
Biochemical Research
The compound's interactions with biological molecules make it useful in biochemical studies.
- Receptor Binding Studies : Given its structure, the compound can be used to study binding affinities to specific receptors involved in cell signaling. This can provide insights into the development of drugs targeting these receptors .
- In Vitro Studies : this compound can be utilized in laboratory settings to assess its biological activity against various cell lines. Such studies are crucial for understanding the pharmacological potential of new compounds .
Synthetic Chemistry
The synthesis of this compound involves multi-step organic reactions that can serve as a model for developing new synthetic methodologies.
- Building Block for Complex Molecules : The unique structure allows it to be used as a building block in the synthesis of more complex organic molecules. This is particularly valuable in medicinal chemistry where new drug candidates are often derived from simpler structures .
Material Science
The properties of this compound may lend themselves to applications in material science.
- Polymer Chemistry : Its chemical properties could be explored for the development of novel polymers or coatings that require specific functional characteristics such as biocompatibility or enhanced mechanical properties .
Case Studies and Research Findings
Several studies have been conducted on related compounds within the imidazo[1,2-g]purine family that provide insights into the potential applications of this compound:
Mechanism of Action
The mechanism of action of ethyl 4-[3-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions with these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes .
Comparison with Similar Compounds
Core Heterocyclic Structure
Key Differences :
Substituent Analysis
Key Insights :
Physicochemical Properties
Biological Activity
Ethyl 4-[3-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate (CAS Number: 896596-63-7) is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H23N5O5
- Molecular Weight : 425.44 g/mol
- Structure : The compound features an imidazo[1,2-g]purine core linked to a benzoate moiety and a hydroxypropyl substituent.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Adenosine Receptor Modulation : Compounds similar to this compound have been reported as positive allosteric modulators of the A3 adenosine receptor (A3AR). This interaction can enhance the receptor's response to endogenous ligands without directly activating it .
- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
Anticancer Potential
Recent studies have explored the anticancer potential of imidazo[1,2-g]purine derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Cell cycle arrest
- Inhibition of tumor growth in vivo
For instance, a related compound demonstrated significant cytotoxicity against human breast cancer cells with an IC50 value in the low micromolar range .
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-g]purines possess antimicrobial properties. This compound may exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for structurally similar compounds have been reported between 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Study on Anticancer Activity
In a recent study focusing on the anticancer effects of imidazo[1,2-g]purine derivatives:
- Objective : Evaluate the cytotoxic effects on different cancer cell lines.
- Methodology : Cell viability assays were conducted using MTT assays.
- Results : The compound exhibited selective cytotoxicity towards cancer cells while showing minimal effects on normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 6.5 |
| A549 (Lung Cancer) | 7.0 |
This data suggests that this compound warrants further investigation as a potential anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
